molecular formula C12H12ClNO2 B1411871 2-Chloro-6-(2-methoxyethoxy)-quinoline CAS No. 1663475-45-3

2-Chloro-6-(2-methoxyethoxy)-quinoline

Cat. No.: B1411871
CAS No.: 1663475-45-3
M. Wt: 237.68 g/mol
InChI Key: UHIHLUNRWYWTQA-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-methoxyethoxy)-quinoline: is a heterocyclic aromatic compound that features a quinoline core substituted with a chloro group at the 2-position and a 2-methoxyethoxy group at the 6-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2-methoxyethoxy)-quinoline typically involves the following steps:

    Starting Material: The synthesis begins with quinoline as the core structure.

    Chlorination: The 2-position of quinoline is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions.

    Etherification: The 6-position is then functionalized with a 2-methoxyethoxy group. This can be achieved through a nucleophilic substitution reaction using 2-methoxyethanol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are employed.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group at the 2-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The quinoline core can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Employed in catalytic reactions due to its unique structure.

Biology and Medicine:

    Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.

    Anticancer Agents: Some derivatives exhibit anticancer activity.

Industry:

    Dyes and Pigments: Used in the production of dyes and pigments.

    Pharmaceuticals: Incorporated into pharmaceutical formulations for various therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-methoxyethoxy)-quinoline involves its interaction with biological targets such as enzymes and receptors. The chloro and 2-methoxyethoxy groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects.

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the 2-methoxyethoxy group, resulting in different biological activity.

    6-Methoxyquinoline: Lacks the chloro group, affecting its reactivity and applications.

    2-Chloro-6-methylquinoline: Substituted with a methyl group instead of a 2-methoxyethoxy group, leading to variations in its chemical properties.

Uniqueness: 2-Chloro-6-(2-methoxyethoxy)-quinoline is unique due to the presence of both the chloro and 2-methoxyethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-6-(2-methoxyethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-15-6-7-16-10-3-4-11-9(8-10)2-5-12(13)14-11/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIHLUNRWYWTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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